molecular formula C19H16N4O2 B2878623 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013798-93-0

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2878623
CAS No.: 1013798-93-0
M. Wt: 332.363
InChI Key: KCLAWSFXTOEJBW-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzoxazole core linked to a phenyl group, which is further connected to a 1,3-dimethylpyrazole carboxamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-10-16(23(2)22-12)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLAWSFXTOEJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of isocyanides with 2-azidophenyloxyacrylates under rhodium-catalyzed conditions. This reaction allows for the formation of the benzoxazole ring and subsequent functionalization to introduce the pyrazole and phenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules

Biology: Benzoxazole derivatives, including this compound, have shown promising biological activities, such as antibacterial, antifungal, and anticancer properties. These properties make them potential candidates for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent, anti-inflammatory drug, or even as a component in cancer treatment regimens.

Industry: Beyond pharmaceuticals, this compound can be used in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Cytotoxic Benzoxazole Derivatives (Compound 12 Series)

The 12-series compounds from share a benzoxazole core but differ in substituents on the carboxamide and phenyl groups. Key analogs include:

Compound Substituents on Benzoxazole/Phenyl Biological Activity (HepG2 Cytotoxicity IC₅₀) Apoptotic Protein Modulation (BAX/Bcl-2 Ratio)
12c 5-methyl, cyclopentyl 8.2 µM 3.5× increase
12d tert-butyl 6.7 µM 4.1× increase
12e 5-chloro, tert-butyl 5.9 µM 4.8× increase

Key Findings :

  • Electron-withdrawing groups (e.g., 5-chloro in 12e) enhance cytotoxicity, likely due to improved cellular uptake or target binding .
  • Bulky substituents like tert-butyl (12d, 12e) improve apoptotic protein modulation, suggesting enhanced interaction with Bcl-2 family proteins .

However, the absence of a thioacetamido linker (present in 12-series) could reduce thiol-mediated cellular entry.

Intermediate Benzoxazole Acrylates ()

Intermediates such as (E)-phenyl 3-(benzo[d]oxazol-2-yl)-2-phenylacrylates (e.g., 4a, 6a) feature a benzoxazole-vinylbenzoate scaffold. Key characteristics:

  • ^{15}N NMR Shifts : −131.8 ppm (4a) vs. −131.2 ppm (6a), indicating minimal electronic variation despite substituent differences .
  • Synthetic Utility : These intermediates are used unpurified in further steps, contrasting with the target compound’s likely multi-step purification.

Pyrazole Carboxamides in Medicinal Chemistry ()

  • Synthetic Methods : The target compound’s carboxamide group may be synthesized via EDCI/HOBt-mediated coupling, similar to N-benzyl-N-hydroxy-1-arylpyrazole carboxamides () .
  • Biological Applications :
    • Antimicrobial Agents : Benzoxazole-oxadiazole hybrids (e.g., from ) show broad-spectrum activity, highlighting the benzoxazole’s role in disrupting microbial membranes .
    • Cardioprotective Agents : N-(Benzo[d]oxazol-2-yl) hydrazinecarboxamide derivatives (e.g., from ) reduce doxorubicin-induced cardiotoxicity by 40% in rats, suggesting benzoxazole’s versatility in therapeutic applications .

Comparison :
The target compound’s 1,3-dimethylpyrazole group may reduce off-target effects compared to hydrazinecarboxamide derivatives, which could exhibit higher reactivity.

Benzoxazole-Based TADF Materials ()

Compounds like BOX and BOX2 integrate benzoxazole with phenoxazine donors for optoelectronic applications:

  • TADF Properties : Short lifetimes (<1 µs) and small ΔE_ST (<0.1 eV) due to benzoxazole’s electron-deficient nature .

Comparison: While the target compound shares the benzoxazole moiety, its pyrazole carboxamide group lacks the donor-acceptor pairing required for TADF, limiting overlap in applications.

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a benzoxazole moiety fused with a pyrazole ring, making it of significant interest in medicinal chemistry. Its unique structure allows for diverse interactions within biological systems, which has prompted extensive research into its pharmacological properties.

Property Details
IUPAC Name N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-dimethylpyrazole-5-carboxamide
Molecular Formula C19H16N4O2
Molecular Weight 336.36 g/mol
CAS Number 1013759-45-9

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A notable study demonstrated that pyrazole derivatives can target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. The compound was found to inhibit cell growth in breast and lung cancer models, showcasing an IC50 value in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vivo models. Research indicates that it can significantly reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. In carrageenan-induced edema models, compounds with similar structures have shown efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies have reported that derivatives of this compound exhibit activity against a range of bacterial strains, including E. coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

In a study published in the "Journal of Medicinal Chemistry," researchers synthesized a series of pyrazole derivatives including this compound. These compounds were tested against various cancer cell lines. The results showed that the compound induced apoptosis via caspase activation and downregulated anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of pyrazole derivatives revealed that they inhibit the COX enzymes responsible for prostaglandin synthesis. The compound was tested in a rat model of inflammation, resulting in significant reduction of paw edema compared to control groups treated with saline .

Table: Summary of Biological Activities

Activity Type Mechanism Reference
Anticancer Inhibition of PI3K/Akt and MAPK pathways
Anti-inflammatory COX inhibition; reduction of inflammatory markers
Antimicrobial Disruption of cell membranes; metabolic inhibition

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